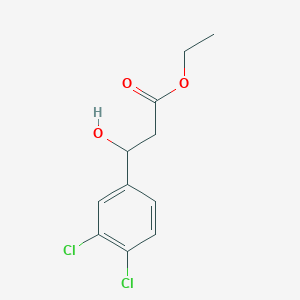

Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate

CAS No.: 62547-78-8

Cat. No.: VC18302954

Molecular Formula: C11H12Cl2O3

Molecular Weight: 263.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62547-78-8 |

|---|---|

| Molecular Formula | C11H12Cl2O3 |

| Molecular Weight | 263.11 g/mol |

| IUPAC Name | ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate |

| Standard InChI | InChI=1S/C11H12Cl2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3 |

| Standard InChI Key | NMTHFFXNQKDPSN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)O |

Introduction

Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate is an organic compound belonging to the class of esters. Its structure consists of a hydroxypropanoate backbone substituted with a 3,4-dichlorophenyl group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural features and potential biological activities.

Synthesis

The synthesis of ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate typically involves an esterification reaction. A general pathway includes:

-

Starting Materials:

-

3,4-Dichlorobenzaldehyde

-

Ethyl acetoacetate

-

Base catalyst (e.g., sodium ethoxide)

-

-

Reaction Mechanism:

-

The reaction proceeds through a Claisen condensation or aldol addition mechanism.

-

The intermediate is hydrolyzed and esterified to yield the final product.

-

Applications

Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate has potential applications in several fields:

-

Pharmaceutical Research:

-

Its structural similarity to other bioactive compounds suggests potential as an intermediate in drug synthesis.

-

Possible exploration for anti-inflammatory or antimicrobial properties.

-

-

Agricultural Chemistry:

-

May serve as a precursor for synthesizing herbicides or pesticides due to the dichlorophenyl moiety.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume